3-Methyl-2-oxobutanoic acid

Descripción general

Descripción

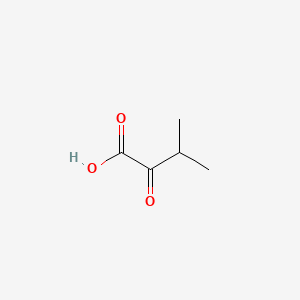

Alfa-cetoisovalerato, también conocido como ácido 3-metil-2-oxobutanoico, es un compuesto orgánico con la fórmula (CH₃)₂CHC(O)CO₂H. Es un cetoácido y un metabolito del aminoácido valina. Este compuesto se encuentra típicamente como su base conjugada, ketoisovalerato, y es un precursor del ácido pantoténico, un grupo prostético que se encuentra en varios cofactores .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El alfa-cetoisovalerato se puede sintetizar mediante diversos métodos. Un enfoque común implica la hidroximetilación del alfa-cetoisovalerato para producir cetopantoato, catalizado por la cetopantoato hidroximetiltransferasa . Otro método implica la descarboxilación del alfa-cetoisovalerato para producir isobutaldehído .

Métodos de Producción Industrial: La producción industrial de alfa-cetoisovalerato a menudo implica la fermentación de Escherichia coli modificada genéticamente. Este método utiliza regulación y control metabólico dinámico, con glucosa como fuente de carbono y sales inorgánicas como fuente de nitrógeno. El rendimiento puede alcanzar hasta 35,2 g/L después de 60 horas de fermentación .

Análisis De Reacciones Químicas

Tipos de Reacciones: El alfa-cetoisovalerato experimenta varios tipos de reacciones químicas, que incluyen:

Hidroximetilación: Produce cetopantoato.

Descarboxilación: Produce isobutaldehído.

Reactivos y Condiciones Comunes:

Hidroximetilación: Catalizada por la cetopantoato hidroximetiltransferasa.

Descarboxilación: Suele ocurrir en condiciones estándar sin necesidad de reactivos adicionales.

Productos Principales:

Cetopantoato: Formado a partir de la hidroximetilación.

Isobutaldehído: Formado a partir de la descarboxilación.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Biomarker Potential

3-Methyl-2-oxobutanoic acid is a key metabolite in the branched-chain amino acid (BCAA) metabolic pathway. It serves as a precursor for several important biological processes, including the synthesis of pantothenic acid in certain bacteria like Escherichia coli . Its levels can serve as biomarkers for various metabolic disorders.

Case Study: Post-Hepatectomy Liver Failure

A study identified a significant correlation between elevated levels of this compound and the presence of Klebsiella in patients who developed post-hepatectomy liver failure (PHLF). The research suggested that monitoring this metabolite could help predict PHLF risk and guide treatment strategies .

Association with Diseases

Research has highlighted the association of this compound with several health conditions, particularly metabolic diseases.

Case Study: Type 2 Diabetes and Insulin Resistance

In a large cohort study involving nearly 10,000 individuals, elevated levels of branched-chain keto acids, including this compound, were linked to insulin resistance and an increased risk of developing Type 2 diabetes. The study suggested that monitoring these metabolites could provide insights into metabolic health and disease risk .

Applications in Pharmacometabolomics

The compound's role in pharmacometabolomics is gaining attention as researchers explore its potential for personalized medicine. By analyzing the metabolomic profiles associated with drug responses, including those involving this compound, researchers can better understand individual variations in drug efficacy and safety .

Antimicrobial and Anticancer Research

Emerging studies indicate that metabolites like this compound may possess antimicrobial properties. Its involvement in metabolic pathways related to cancer metabolism is also being investigated, suggesting potential applications in cancer therapy .

Summary of Key Findings

| Application Area | Key Insights |

|---|---|

| Metabolic Pathways | Precursor for pantothenic acid; key role in BCAA metabolism |

| Disease Associations | Elevated levels linked to PHLF and Type 2 diabetes risk |

| Pharmacometabolomics | Potential for personalized medicine through metabolomic profiling |

| Antimicrobial Activity | Investigated for its potential antimicrobial properties |

| Anticancer Research | Role in cancer metabolism being explored |

Mecanismo De Acción

El alfa-cetoisovalerato ejerce sus efectos a través de varios mecanismos:

Metabolismo de los Aminoácidos de Cadena Ramificada: Cataliza la primera reacción en el catabolismo de los aminoácidos esenciales de cadena ramificada, incluidos la valina, la leucina y la isoleucina.

Actividad Enzimática: Implica enzimas como la aminotransferasa de cadena ramificada y la cetopantoato hidroximetiltransferasa.

Comparación Con Compuestos Similares

El alfa-cetoisovalerato se puede comparar con otros compuestos similares, como:

Alfa-cetoisocaproato: Otro cetoácido involucrado en el metabolismo de la leucina.

Alfa-ceto-beta-metilvalerato: Involucrado en el metabolismo de la isoleucina.

Singularidad: El alfa-cetoisovalerato es único debido a su papel como precursor del ácido pantoténico y su participación en el metabolismo de la valina. Su capacidad para someterse a hidroximetilación y descarboxilación también lo distingue de otros compuestos similares .

Actividad Biológica

3-Methyl-2-oxobutanoic acid (also known as α-ketoisovalerate) is a branched-chain keto acid that plays a significant role in human metabolism, particularly in the context of branched-chain amino acids (BCAAs). This compound is produced endogenously and is primarily involved in various metabolic pathways, including those related to energy production and amino acid catabolism. This article explores its biological activity, potential health implications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 116.1152 g/mol

- CAS Number : 1460-34-0

- SMILES Notation : CC(C)C(=O)C(O)=O

Biological Functions

This compound is primarily involved in the metabolism of BCAAs, particularly leucine, isoleucine, and valine. It serves as an intermediate in the catabolic pathways of these essential amino acids, which are crucial for protein synthesis and energy production.

Key Metabolic Pathways

-

Branched-Chain Amino Acid Catabolism :

- This compound is generated during the breakdown of isoleucine and valine.

- It participates in the conversion to acyl-CoA derivatives, facilitating energy production through the Krebs cycle.

-

Neurotoxicity and Acidosis :

- Elevated levels of this compound have been associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD), where there is a deficiency in the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) .

- As a neurotoxin and metabotoxin, high concentrations can lead to neuronal damage and contribute to metabolic acidosis, characterized by symptoms including lethargy, poor feeding, and hypotonia in infants .

Maple Syrup Urine Disease (MSUD)

MSUD is a genetic disorder that results in the accumulation of BCAAs and their toxic by-products due to enzyme deficiencies. The buildup of this compound is particularly detrimental:

- Symptoms : Poor feeding, vomiting, lethargy, seizures.

- Long-term Effects : Potential for intellectual disability or developmental delays if untreated .

Gut Microbiota Interactions

Recent studies have highlighted the relationship between gut microbiota imbalances and this compound levels:

- Post-Hepatectomy Liver Failure (PHLF) : Research indicates that increased levels of Klebsiella bacteria correlate with elevated concentrations of this compound in patients who develop PHLF after liver surgery .

- This suggests that monitoring this metabolite could provide insights into gut health and metabolic status post-surgery.

Research Findings

Several studies have investigated the biological activity and implications of this compound:

Propiedades

IUPAC Name |

3-methyl-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKABHOOEWYVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-29-5 (hydrochloride salt), 51828-94-5 (calcium salt) | |

| Record name | alpha-Ketoisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6061078 | |

| Record name | 2-Ketoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellow liquid; fruity aroma | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.115-1.120 | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

759-05-7 | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketoisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketoisovalerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanoic acid, 3-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ketoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-OXOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34P71D50E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.5 °C | |

| Record name | alpha-Ketoisovalerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 3-Methyl-2-oxobutanoic acid?

A1: this compound, also known as α-ketoisovaleric acid, plays a crucial role in branched-chain amino acid (BCAA) metabolism. [] It's a key intermediate in the metabolic pathways of valine, leucine, and isoleucine. Notably, research suggests a potential link between elevated levels of the gut bacterium Klebsiella and decreased levels of this compound in patients with hepatitis B virus (HBV)-related hepatocellular carcinoma (B-HCC) who experience post-hepatectomy liver failure (PHLF). [] This suggests this compound could be a potential biomarker for PHLF in this patient population. []

Q2: What is the structure of this compound?

A2: this compound is an α-keto acid with the molecular formula C5H8O3. [] While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 116.12 g/mol.

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectrometry have investigated the hydration and dehydration equilibria of this compound. [, ] These studies provide insights into the pKa values of both the oxo and hydrated forms of the molecule. Additionally, Infrared (IR) spectroscopy has been employed to confirm the structure of synthesized this compound sodium salt. []

Q4: Can this compound be synthesized, and what are its applications?

A4: this compound sodium salt can be synthesized with high purity (>98%) using isobutyraldehyde and diethyl oxalate in a reaction catalyzed by sodium methoxide. [] This compound serves as a starting material in the synthesis of various organic compounds, including pharmaceuticals. For example, it's utilized in the asymmetric synthesis of (S)-(+)-pantolactone, a precursor to pantothenic acid (vitamin B5). []

Q5: Is this compound involved in any enzymatic reactions?

A5: Yes, this compound is a substrate for the enzyme branched-chain keto acid decarboxylase (KdcA). [] KdcA, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of this compound to 3-methylpropanal (isobutyraldehyde) and CO2. Interestingly, KdcA also displays broad substrate specificity in carboligation reactions, enabling the synthesis of various 2-hydroxyketones with high enantioselectivity. []

Q6: Can this compound be produced by microorganisms?

A6: Research indicates that the yeast Saccharomyces cerevisiae produces this compound during the breakdown of L-leucine, contributing to the flavor profile of fermented foods. [] This metabolic pathway involves several enzymes, including Bat2p, which plays a major role in this compound formation. []

Q7: How is this compound related to dry eye syndrome (DES)?

A7: In vitro studies using a corneal epithelium-on-a-chip (CEpOC) model have shown that exposing human corneal epithelial cells to an air-liquid interface, mimicking the conditions of dry eye, leads to increased secretion of this compound. [, ] This increase, alongside other metabolites associated with cell damage and inflammation, suggests a shift in cellular metabolism due to DES. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.